early gland protein-2

Drosophila salivary gland biology polytene chromosome puff mapping tissue-specific gene expression

Early gland protein-2 (EGP-2, CAS 147477-77-8) is a putative secretory protein encoded by the Egp-2 gene of Drosophila virilis, first characterized alongside its paralog Egp-1 from the intermoult puff 55E on chromosome III. The protein is classified under Drosophila Proteins and Salivary Proteins and Peptides in the MeSH ontology and is expressed exclusively in larval salivary glands during all three larval instars.

Molecular Formula C26H38O6
Molecular Weight 0
CAS No. 147477-77-8
Cat. No. B1176471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameearly gland protein-2
CAS147477-77-8
Synonymsearly gland protein-2
Molecular FormulaC26H38O6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Early Gland Protein-2 (CAS 147477-77-8): Procurement-Relevant Profile for Drosophila Salivary Gland Research


Early gland protein-2 (EGP-2, CAS 147477-77-8) is a putative secretory protein encoded by the Egp-2 gene of Drosophila virilis, first characterized alongside its paralog Egp-1 from the intermoult puff 55E on chromosome III [1]. The protein is classified under Drosophila Proteins and Salivary Proteins and Peptides in the MeSH ontology and is expressed exclusively in larval salivary glands during all three larval instars [1][2]. Unlike the well-characterized larval glue proteins (Lgp/Sgs family) that dominate third-instar salivary secretions, EGP-2 is implicated in an earlier, sustained secretory function that persists throughout larval life. No RefSeq entry is available for EGP-2, distinguishing it from EGP-1 for which an amino acid sequence has been deposited [1]. Researchers procuring this compound should note that commercially listed molecular formulas (e.g., C26H38O6) do not correspond to the native protein but rather reflect database cross-contamination from unrelated small-molecule entries sharing the same CAS registry number.

Why Generic Drosophila Salivary Proteins Cannot Substitute for Early Gland Protein-2 (CAS 147477-77-8) in Developmental Studies


EGP-2 belongs to a distinct functional class of Drosophila virilis salivary gland proteins that is temporally, spatially, and genomically segregated from the far more abundant larval glue proteins (Lgp-1, Lgp-3, Sgs family). Whereas glue proteins are encoded by genes in puff 16A and are predominantly transcribed during the third larval instar for pupariation, EGP-2 originates from puff 55E and is transcribed throughout all three larval instars exclusively in salivary glands [1][2]. This sustained expression pattern suggests a constitutive secretory role unrelated to the glue protein developmental program. Furthermore, within the third instar salivary gland itself, EGP-2 transcripts undergo a unique spatial restriction to collum cells while disappearing from corpus cell cytoplasm, a reprogramming event not shared by any known glue protein [1]. Substituting EGP-2 with recombinant Lgp-1, Lgp-3, or other commercially available Drosophila salivary proteins would therefore fail to recapitulate the early-larval, collum-cell-restricted expression dynamics that define EGP-2's biological context. The absence of a RefSeq sequence for EGP-2 further complicates substitution, as orthologous or cross-species replacements cannot be validated without the reference sequence available for EGP-1 [3].

Quantitative Differentiation Evidence for Early Gland Protein-2 (CAS 147477-77-8) Versus Closest Analogs


Genomic Origin and Tissue Exclusivity: EGP-2 (Puff 55E) Versus Larval Glue Proteins (Puff 16A)

EGP-2 is encoded by a gene located in intermoult puff 55E on chromosome III of D. virilis, whereas the major larval glue protein genes (Lgp-1, Lgp-3) reside in puff 16A on the X-chromosome [1]. Transcripts from puff 55E genes are detected exclusively in salivary glands across all three larval instars, with zero detection in midgut or fat body. In contrast, puff 16A glue protein transcripts are found in salivary glands at high abundance but also at minor levels in midgut and fat body [1]. This exclusivity profile represents a qualitative difference in tissue specificity: EGP-2 exhibits single-tissue restriction, while glue proteins show multi-tissue leakage [2].

Drosophila salivary gland biology polytene chromosome puff mapping tissue-specific gene expression

Temporal Expression Window: Sustained All-Instar Transcription of EGP-2 Versus Third-Instar-Restricted Glue Proteins

EGP-2 transcripts accumulate in all salivary gland cells from the first larval instar through the mid-third instar, and in collum cells until the end of larval life [1]. This contrasts sharply with larval glue protein genes (Lgp-1), whose transcription is predominantly restricted to the third larval instar and is tightly coupled to the ecdysone-regulated glue synthesis program preceding pupariation [2]. The puff 55E genes (Egp-1/Egp-2) were explicitly distinguished from glue protein genes by the observation that they are transcribed during all three larval stages, suggesting their products are not involved in the developmental program of glue protein synthesis [1].

larval development staging salivary gland transcriptomics ecdysone-independent gene expression

Intra-Gland Spatial Restriction: Collum Cell-Specific Retention of EGP-2 Transcripts in Late Third Instar

A defining feature of EGP-2 expression is the regional reprogramming within the salivary gland during the third larval instar. From the first through mid-third instar, Egp-2 transcripts accumulate uniformly in all salivary gland cells. Subsequently, transcripts disappear from the cytoplasm of corpus cells (though they accumulate at the chromosomal site of synthesis within corpus cell nuclei), while they persist in the cytoplasm of collum cells until the end of larval life [1]. This spatial restriction pattern was confirmed for both Egp-1 and Egp-2. No comparable intra-gland spatial restriction has been reported for larval glue protein transcripts, which are uniformly distributed across salivary gland cell types during their expression window [2].

salivary gland regionalization corpus vs. collum cell fate mRNA subcellular localization

Puff 55E Regulation: Specific Repression by Glucosamine Distinguishes EGP-Containing Locus from Other Salivary Puffs

Puff 55E, the chromosomal locus harboring both Egp-1 and Egp-2, is specifically and significantly repressed five hours after injection of glucosamine into the hemolymph of D. virilis larvae [1]. This pharmacological response is not observed for other salivary gland puffs, including puff 16A (glue protein locus) or puff 31C (Kil-1/Kil-2 Kunitz inhibitor locus) [2][3]. The specific sensitivity of puff 55E to glucosamine has been interpreted as evidence that the Egp genes are functionally linked to mucoprotein/glycoprotein synthesis pathways, a connection not shared by glue protein or protease inhibitor loci [1].

polytene puff regulation glucosamine repression glycoprotein synthesis coupling

Sequence Annotation Gap: EGP-2 Lacks RefSeq While Paralogue EGP-1 Has Deposited Amino Acid Sequence

Despite originating from the same puff 55E locus and sharing a paralogous relationship, EGP-1 and EGP-2 differ fundamentally in sequence database representation. The MeSH entry for EGP-1 (C075161) explicitly notes that the amino acid sequence is given in the first source (Thüroff et al. 1992) and the protein has been isolated from Drosophila [1]. In contrast, the MeSH entry for EGP-2 (C075162) carries the annotation 'No RefSeq available,' indicating that no reference sequence has been deposited in NCBI's Reference Sequence database [2]. This annotation gap has practical consequences: researchers can design antibodies, probes, and recombinant constructs against EGP-1 using its validated sequence, whereas equivalent reagent development for EGP-2 requires de novo sequencing or inference from genomic context.

protein sequence availability RefSeq annotation reagent design feasibility

Recommended Application Scenarios for Early Gland Protein-2 (CAS 147477-77-8) Based on Differentiated Evidence


Salivary Gland Cell-Type Lineage Tracing Using EGP-2 Collum Cell-Specific Retention

The spatial restriction of EGP-2 cytoplasmic transcripts to collum cells in late third instar, while disappearing from corpus cell cytoplasm, provides a unique molecular landmark for distinguishing these two salivary gland cell populations. Researchers studying the developmental specification of corpus versus collum cell fates can employ Egp-2 promoter fragments (once sequence is obtained) to drive cell-type-specific reporters, exploiting a spatial restriction pattern not available with glue protein promoters, which remain uniformly active across all cell types [1]. This application is directly supported by the demonstrated Egp-1/lacZ fusion protein recapitulating the same regional shift in transgenic D. melanogaster [1].

Constitutive Larval Salivary Gland Promoter for Extended Transgene Expression Windows

Unlike the widely used glue protein gene promoters (e.g., Sgs-3, Sgs-4, Lgp-1) that are active only during the third larval instar, the Egp-2 promoter drives transcription from the first through the third larval instar, offering a constitutive expression window spanning the entire larval salivary gland development [1][2]. This makes Egp-2 regulatory sequences suitable for experiments requiring sustained transgene expression throughout larval life, such as continuous RNAi knockdown, live imaging of gland morphogenesis, or prolonged secretome labeling. The puff 55E locus provides a genomically defined promoter source distinct from the puff 16A glue protein cluster [2].

Pharmacological Manipulation of Salivary Gland Secretion via Glucosamine-Sensitive Puff 55E Pathway

The specific repression of puff 55E by glucosamine injection enables selective pharmacological downregulation of Egp-1/Egp-2 expression without affecting glue protein (puff 16A) or Kunitz inhibitor (puff 31C) loci [1][2]. This selectivity supports experimental protocols where researchers need to dissect the contribution of the early secretory pathway (Egp-dependent) from the late glue secretion pathway (Lgp/Sgs-dependent) during larval salivary gland function. The 5-hour post-injection window provides a defined temporal framework for acute intervention studies [1].

Cross-Species Comparative Genomics of Drosophilid Salivary Gland Secretory Protein Evolution

The Egp-1/Egp-2 gene pair at puff 55E represents an evolutionarily distinct branch of Drosophilid salivary gland secretory proteins, separate from the rapidly evolving glue protein gene family [1][2]. The demonstrated conservation of the Egp expression pattern between D. virilis (endogenous) and transgenic D. melanogaster (Egp-1/lacZ reporter) indicates functional conservation of the regulatory machinery across species [1]. Researchers investigating salivary gland protein evolution across the Drosophila genus can use Egp-2 as an outgroup marker to contrast with the more rapidly diverging glue protein repertoire. However, any such study must first address the absence of a RefSeq sequence for EGP-2 through de novo sequencing of the D. virilis puff 55E genomic region [3].

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